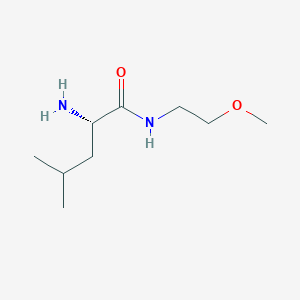

N1-(2-methoxyethyl)-L-leucinamide

Descripción general

Descripción

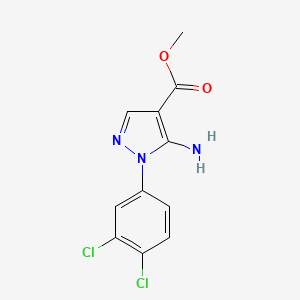

N1-(2-methoxyethyl)-L-leucinamide is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has developed methods for synthesizing pseudopeptides with N-(hydroxy)amide-containing structures, which have applications in peptide coupling and drug design. For example, a study by Wang and Phanstiel (2000) demonstrated the synthesis of N-(hydroxy)amide-containing pseudopeptides, highlighting a practical synthetic strategy that addresses racemization issues, which is critical for the development of peptide-based therapeutics (Wang & Phanstiel, 2000).

Pharmacological Applications

In the realm of pharmacology, compounds similar to "N1-(2-methoxyethyl)-L-leucinamide" have been studied for their impact on biological systems. For instance, Bergagnini-Kolev et al. (2017) investigated N1-methylnicotinamide as an endogenous probe for renal transporter activity, which has implications for understanding drug excretion and the pharmacokinetics of medications in pregnant women (Bergagnini-Kolev et al., 2017).

Material Science Applications

In material science, novel compounds and their derivatives are explored for unique properties such as sol-gel transitions. Pang et al. (2016) reported on a naphthalimide-based derivative that undergoes a sol-gel transition accelerated by ultrasound, sensitive to body temperature. This material has potential applications in sensors for detecting human body temperature, showcasing the interdisciplinary applications of chemical compounds (Pang et al., 2016).

Mecanismo De Acción

Target of Action

N1-(2-methoxyethyl)-L-leucinamide, also known as Nusinersen, is an antisense oligonucleotide . Its primary target is the intron splicing silencer-N1 (ISS-N1), a site present ten nucleotides down to the junction of exon 7 and intron 7 . This site is crucial in the pre-messenger RNA (pre-mRNA) transcript of the Survival Motor Neuron 2 (SMN2) gene .

Mode of Action

Nusinersen binds to the ISS-N1 site on the SMN2 pre-mRNA . This binding prevents the recruitment of heterogeneous nuclear ribonucleoprotein (hnRNP) to the ISS-N1 site . As a result, it modulates the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7 . This process ultimately leads to an increase in the production of full-length SMN protein .

Biochemical Pathways

The action of Nusinersen affects the splicing of SMN2 pre-mRNA, a critical biochemical pathway in the production of SMN protein . The SMN protein is essential for the survival and functioning of motor neurons . Therefore, increasing the production of this protein can have significant downstream effects, particularly in conditions like Spinal Muscular Atrophy (SMA) where SMN protein levels are insufficient .

Pharmacokinetics

Nusinersen is administered intrathecally, which means it is injected into the spinal canal . This route of administration allows the drug to directly reach the central nervous system. The bioavailability of Nusinersen is 100% when administered intrathecally . It has a prolonged cerebrospinal fluid (CSF) drug half-life of 135–177 days after initial clearance .

Result of Action

The primary result of Nusinersen’s action is the increased production of full-length SMN protein . This increase can have significant molecular and cellular effects, particularly in the context of SMA. By increasing the levels of SMN protein, Nusinersen can help to mitigate the motor neuron degeneration that characterizes this condition .

Propiedades

IUPAC Name |

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(2)6-8(10)9(12)11-4-5-13-3/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXFLZLSSFQJFN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

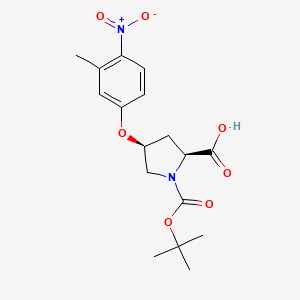

![[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate](/img/structure/B3091197.png)

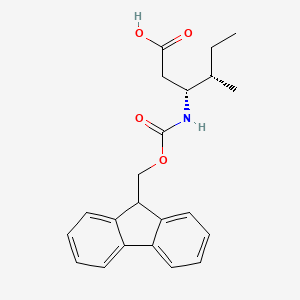

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(2-methoxy-ethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091217.png)

(propan-2-yl)amine](/img/structure/B3091221.png)

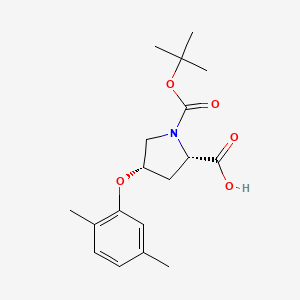

![(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091265.png)